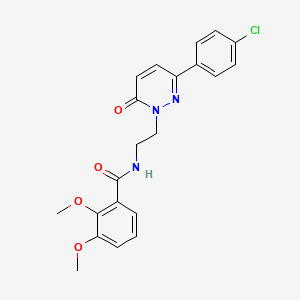

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

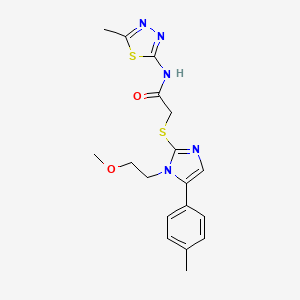

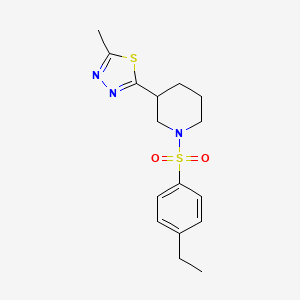

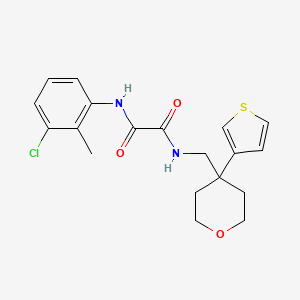

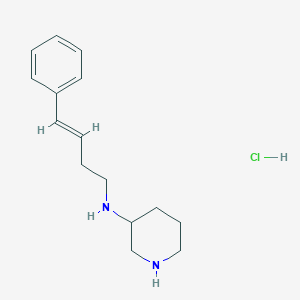

This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a chlorophenyl group and an ethyl group. The ethyl group is further attached to a benzamide group with two methoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a cyclization reaction, while the chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the benzamide group, and the chlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyridazine ring might undergo reactions at the nitrogen atoms, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be affected by the strength of the intermolecular forces .Scientific Research Applications

Synthesis and Biological Activity

- Antimicrobial and Antifungal Activities : Compounds with structures incorporating elements such as chlorophenyl and dimethoxybenzamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and pyridazinone showed potential biological activities, including antiulcer effects and antimicrobial actions (Hosokami et al., 1992); (Sayed et al., 2003).

Antioxidant Properties

- Antioxidant Capacity : Novel compounds synthesized from related chemical frameworks have shown promising antioxidant abilities. This suggests potential research applications of similar compounds in understanding oxidative stress-related diseases and the development of antioxidant therapies (Ahmad et al., 2010).

Synthesis Methodologies

- Novel Synthetic Routes : The development of novel synthetic methodologies for related compounds, such as those incorporating the dimethoxyphenyl or chlorophenyl groups, can offer valuable insights into the synthesis of complex molecules for various scientific research applications, including drug discovery and material science (Mizuno et al., 2006).

Mechanistic Studies and Molecular Docking

- Molecular Docking Studies : Research involving molecular docking studies of related compounds can provide a foundation for the discovery of new therapeutic targets and the development of novel drugs with improved efficacy and safety profiles. This area of research is crucial for understanding the interaction of chemical compounds with biological targets (Flefel et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds are often designed to interact with specific proteins or enzymes within the cell .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

It is likely that the compound’s interaction with its target protein or enzyme would influence the biochemical pathways in which that target is involved .

Pharmacokinetics

Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups known to interact with transport proteins could influence its pharmacokinetic properties .

Result of Action

The compound’s interaction with its target could potentially alter the function of that target, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4/c1-28-18-5-3-4-16(20(18)29-2)21(27)23-12-13-25-19(26)11-10-17(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQUWAZGRLPXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2992076.png)

![Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B2992081.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)

![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)